molecular formula C16H8F5NO B12600219 8-Methoxy-5-(pentafluorophenyl)quinoline CAS No. 916162-53-3

8-Methoxy-5-(pentafluorophenyl)quinoline

Cat. No.: B12600219
CAS No.: 916162-53-3
M. Wt: 325.23 g/mol
InChI Key: JOTKZJPYGYQGOE-UHFFFAOYSA-N
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Description

8-Methoxy-5-(pentafluorophenyl)quinoline is a fluorinated quinoline derivative with the molecular formula C16H8F5NO This compound is known for its unique chemical properties, which make it valuable in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-(pentafluorophenyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the use of 5-chloro-2-nitroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the quinoline core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-5-(pentafluorophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxy-5-(pentafluorophenyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-5-(pentafluorophenyl)quinoline involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The presence of the pentafluorophenyl group enhances its binding affinity to these targets, making it more effective .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-5-(pentafluorophenyl)quinoline stands out due to the combined presence of the methoxy and pentafluorophenyl groups. This unique structure imparts enhanced chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

916162-53-3

Molecular Formula

C16H8F5NO

Molecular Weight

325.23 g/mol

IUPAC Name

8-methoxy-5-(2,3,4,5,6-pentafluorophenyl)quinoline

InChI

InChI=1S/C16H8F5NO/c1-23-9-5-4-7(8-3-2-6-22-16(8)9)10-11(17)13(19)15(21)14(20)12(10)18/h2-6H,1H3

InChI Key

JOTKZJPYGYQGOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C3=C(C(=C(C(=C3F)F)F)F)F)C=CC=N2

Origin of Product

United States

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